molecular formula C32H37N5O9 B15169532 D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine CAS No. 644997-26-2

D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine

Cat. No.: B15169532
CAS No.: 644997-26-2
M. Wt: 635.7 g/mol
InChI Key: SZUMRMJSQDTHNC-KZLKLZAKSA-N
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Description

D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine: is a synthetic peptide composed of four amino acids: D-tyrosine, glycine, D-tyrosine, D-tyrosine, and D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, D-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-tyrosine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine and the remaining D-tyrosine residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The phenolic groups of D-tyrosine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of activating agents like carbodiimides.

Major Products:

    Oxidation: Quinone derivatives of D-tyrosine.

    Reduction: Reduced forms of any disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

Chemistry: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is used as a model compound to study peptide synthesis and modification techniques.

Biology: In biological research, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.

Medicine: Potential applications in medicine include the development of peptide-based therapeutics and diagnostic agents. The unique sequence of this compound may offer advantages in terms of stability and bioavailability.

Industry: In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. The D-tyrosine residues may play a role in binding interactions, while the glycine and D-alanine residues contribute to the overall structure and stability of the peptide.

Comparison with Similar Compounds

    D-Tyrosyl-D-alanine:

    Glycyl-D-tyrosyl-D-tyrosyl: Another related peptide used in research on peptide synthesis and modification.

Uniqueness: D-Tyrosylglycyl-D-tyrosyl-D-tyrosyl-D-alanine is unique due to its specific sequence and the presence of multiple D-tyrosine residues. This composition may confer distinct properties in terms of stability, binding affinity, and biological activity compared to other peptides.

Properties

CAS No.

644997-26-2

Molecular Formula

C32H37N5O9

Molecular Weight

635.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C32H37N5O9/c1-18(32(45)46)35-30(43)27(16-21-6-12-24(40)13-7-21)37-31(44)26(15-20-4-10-23(39)11-5-20)36-28(41)17-34-29(42)25(33)14-19-2-8-22(38)9-3-19/h2-13,18,25-27,38-40H,14-17,33H2,1H3,(H,34,42)(H,35,43)(H,36,41)(H,37,44)(H,45,46)/t18-,25-,26-,27-/m1/s1

InChI Key

SZUMRMJSQDTHNC-KZLKLZAKSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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